Methyl 4-amino-6-chloropyridazine-3-carboxylate
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Overview
Description
Methyl 4-amino-6-chloropyridazine-3-carboxylate is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-6-chloropyridazine-3-carboxylate typically involves the reaction of 4-amino-6-chloropyridazine with methyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-6-chloropyridazine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.
Reduction Reactions: The carboxylate group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, which can replace the chlorine atom with an azide group.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used to oxidize the amino group.
Reduction Reactions: Lithium aluminum hydride is often used to reduce the carboxylate group.
Major Products Formed
Substitution Reactions: Formation of azido derivatives.
Oxidation Reactions: Formation of nitro derivatives.
Reduction Reactions: Formation of alcohol derivatives.
Scientific Research Applications
Methyl 4-amino-6-chloropyridazine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including anti-cancer and anti-inflammatory agents.
Biological Research: The compound is used to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It serves as a precursor in the production of agrochemicals such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of Methyl 4-amino-6-chloropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it can bind to receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloropyridazine-3-carboxylate
- 3-Amino-6-chloropyridazine
- Methyl 6-amino-4-chloropyridazine-3-carboxylate
Uniqueness
Methyl 4-amino-6-chloropyridazine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, this compound exhibits a unique combination of reactivity and stability, making it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C6H6ClN3O2 |
---|---|
Molecular Weight |
187.58 g/mol |
IUPAC Name |
methyl 4-amino-6-chloropyridazine-3-carboxylate |
InChI |
InChI=1S/C6H6ClN3O2/c1-12-6(11)5-3(8)2-4(7)9-10-5/h2H,1H3,(H2,8,9) |
InChI Key |
KDXXDOCRTXITNL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1N)Cl |
Origin of Product |
United States |
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